Acetophenone, O-methyloxime

Physical organic chemistry Process chemistry Formulation science

Acetophenone, O-methyloxime (CAS 3376-33-8) is an O-alkyl oxime ether with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol. It is a colorless to pale yellow liquid at ambient temperature, characterized by a boiling point of 206.4 °C at 760 mmHg and a density of 0.94 g/cm³.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 3376-33-8
Cat. No. B12648756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetophenone, O-methyloxime
CAS3376-33-8
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC(=NOC)C1=CC=CC=C1
InChIInChI=1S/C9H11NO/c1-8(10-11-2)9-6-4-3-5-7-9/h3-7H,1-2H3/b10-8-
InChIKeyFRRKMGKUCIICOM-NTMALXAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetophenone, O-methyloxime (CAS 3376-33-8): A Liquid Oxime Ether for Synthesis and Analytical Standards


Acetophenone, O-methyloxime (CAS 3376-33-8) is an O-alkyl oxime ether with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol [1]. It is a colorless to pale yellow liquid at ambient temperature, characterized by a boiling point of 206.4 °C at 760 mmHg and a density of 0.94 g/cm³ . The compound functions as a protected carbonyl derivative and is widely used as a directing group in transition-metal-catalyzed C–H functionalization, a substrate in asymmetric reduction to chiral amines, and a stable intermediate in analytical derivatization protocols [1].

Why Acetophenone, O-methyloxime Cannot Be Generically Substituted with Acetophenone or Its Parent Oxime


Generic substitution with acetophenone oxime (CAS 613-91-2) or the parent ketone acetophenone (CAS 98-86-2) is chemically impracticable because the O-methyl ether moiety fundamentally alters the compound's physical state, stability, and reactivity profile. Acetophenone oxime is a crystalline solid prone to irreversible hydrolysis under common reversed-phase HPLC conditions, whereas the O-methyloxime analog is a liquid that resists such degradation [1]. Critically, the O-methyl oxime ether is a privileged directing group for transition-metal-catalyzed C–H activation, a function the free oxime and ketone cannot replicate with the same efficiency [2]. Furthermore, in photochemical applications, the reactivity of the O-alkyl group is highly sensitive to steric bulk: the O-methyl derivative reacts readily, while the O-tert-butyl analog is completely inert [3]. These divergence points translate into non-negotiable product requirements, as detailed in the quantitative evidence below.

Differentiated Procurement Benchmarks for Acetophenone, O-methyloxime (3376-33-8) Against Closest Analogs


Physical State and Handling: Liquid O-Methyloxime vs. Solid Acetophenone Oxime

Acetophenone, O-methyloxime is a free-flowing liquid at room temperature, which simplifies dispensing, automated liquid handling, and homogeneous mixing in organic reactions compared to its parent analog, acetophenone oxime . The latter is a crystalline solid with a melting point of 55–60 °C, requiring pre-melting or dissolution before use and posing a risk of solidification in transfer lines during larger-scale operations [1]. The O-methyloxime also exhibits a lower boiling point (206.4 °C at 760 mmHg) and a significantly lower density (0.94 g/cm³ vs. 1.11 g/mL for the oxime), which can facilitate distillative purification or solvent exchange steps .

Physical organic chemistry Process chemistry Formulation science

Photochemical Reactivity and Steric Limit: Enables Sensitized Reactions Where Bulky Analogs Fail

In a direct comparative study, the O-methyl, O-ethyl, and O-benzyl acetophenone oximes all reacted readily under chloranil-sensitized photolysis to yield acetophenone oxime as the major product, whereas the sterically hindered O-tert-butyl acetophenone oxime was completely unreactive [1]. The radical cations of these reactive O-alkyl oxime ethers were observed to react with nucleophiles such as methanol with second-order rate constants ranging from 0.7 to 1.4 × 10⁶ M⁻¹ s⁻¹ [1]. This reveals an absolute steric cutoff between the O-methyl and O-tert-butyl analogs, defining a reactivity boundary essential for applications requiring photolytic deprotection.

Photocatalysis Physical organic chemistry Mechanistic studies

C-H Activation Directing Group Efficiency: High-Yield Ortho-Amination and Acylation

Acetophenone O-methyloxime serves as an effective directing group for transition-metal-catalyzed C–H activation. In the presence of a Rh(III) catalyst, its ortho-C–H bond undergoes amination with primary N-chloroalkylamines to afford N-alkyl-2-acylanilines in up to 92% yield [1]. A kinetic isotope effect of kH/kD = 2 confirms rate-limiting C–H bond cleavage [1]. Under Pd(II) catalysis with TBHP as oxidant, the same substrate undergoes ortho-acylation with 4-chlorobenzaldehyde to furnish benzophenone products in 71% yield [2]. The O-methyl oxime directing group is readily removable post-functionalization, enabling access to diverse ortho-substituted acetophenones that are inaccessible via direct ketone functionalization [2].

C-H functionalization Synthetic methodology Organometallic chemistry

Enantioselective Reduction to Chiral Primary Amines: Up to 99% ee

The C=N bond of acetophenone O-methyloxime undergoes asymmetric reduction with borane-based chiral reagents to directly produce optically active 1-phenylethylamine, a valuable chiral building block, in up to 99% enantiomeric excess [1]. In a comparative study using a chiral piperazine-methanol ligand, the same substrate was reduced to (S)-1-phenylethylamine in 84% ee at 50 °C [2]. This contrasts sharply with the reduction of the parent ketone acetophenone, which yields the chiral alcohol rather than the amine, and with free acetophenone oxime, which may suffer from competing side reactions due to the unprotected hydroxyl group.

Asymmetric synthesis Chiral amine synthesis Reduction methodology

Chromatographic Stability: Resists HPLC Hydrolysis That Degrades Free Acetophenone Oxime

A systematic reversed-phase HPLC study of aromatic oximes has demonstrated that acetophenone oxime undergoes irreversible hydrolysis during chromatographic separation, regenerating the parent aldehyde and compromising quantitative accuracy [1]. The O-methyl ether derivative blocks the free hydroxyl group responsible for this hydrolytic lability, rendering the compound stable under standard RP-HPLC elution conditions. The distinct GC retention index of the O-methyloxime (RI = 1171 on OV-1) versus the parent oxime (RI = 1310 on polydimethylsiloxane) further underscores the structural differentiation that can be exploited in method development [2].

Analytical chemistry Chromatography Method development

High-Confidence Application Scenarios for Acetophenone, O-methyloxime (3376-33-8) Based on Differentiated Evidence


Directing Group for Ortho-C-H Amination and Acylation

Use as a substrate for Rh(III)- or Pd(II)-catalyzed ortho-C–H activation to synthesize N-alkyl-2-acylanilines (up to 92% yield) or ortho-acylated acetophenones (71% yield) [REFS-1, REFS-2]. The O-methyl oxime group is readily removed after functionalization, making it superior to free ketones that cannot direct such transformations with comparable regioselectivity. Procure for synthetic route scouting where ortho-substituted aromatic building blocks are required.

Chiral 1-Phenylethylamine Precursor via Asymmetric Reduction

Reduce the C=N bond with borane/chiral amino alcohol systems to produce (S)- or (R)-1-phenylethylamine in up to 99% ee [4]. This route provides a direct entry to enantiopure primary amines for pharmaceutical intermediate synthesis, circumventing the need for resolution of racemates. Select this O-methyloxime specifically when chiral amine targets, rather than chiral alcohols, are the desired product.

Photolabile Protecting Group in Mechanistic Photochemistry

Exploit its defined photochemical reactivity: unlike the inert O-tert-butyl analog, the O-methyloxime reacts cleanly under photosensitized conditions via radical cation intermediates with quantifiable rate constants (≈10⁶ M⁻¹ s⁻¹) [4]. This makes the compound suitable as a mechanistic probe or a photoremovable protecting group in studies where precise kinetic analysis is required.

Stable Analyte for GC and HPLC Analytical Standards

Prepare calibration standards and stability-indicating methods using acetophenone O-methyloxime, which has a confirmed GC retention index of 1171 on OV-1 [4] and, unlike the parent oxime, resists irreversible hydrolysis on reversed-phase HPLC columns [6]. Its liquid state also facilitates precise gravimetric or volumetric standard preparation, critical for validated analytical method development.

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